molecular formula C7H10BrN3O B3042658 2-bromo-N-(2-methylpyrazol-3-yl)propanamide CAS No. 648860-09-7

2-bromo-N-(2-methylpyrazol-3-yl)propanamide

Cat. No. B3042658
CAS RN: 648860-09-7
M. Wt: 232.08 g/mol
InChI Key: BMSHIAGZLYWTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-methylpyrazol-3-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPP and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of 2-bromo-N-(2-methylpyrazol-3-yl)propanamide involves its ability to bind to the ATP-binding site of kinases. This binding prevents the phosphorylation of downstream targets, leading to inhibition of kinase activity. This inhibition can have downstream effects on various cellular processes, including cell cycle progression and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2-methylpyrazol-3-yl)propanamide are dependent on the specific kinase being targeted. Inhibition of CDK2, for example, can lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of CDK7 and CDK9 can affect transcriptional regulation and RNA processing, respectively. These effects can have implications for various cellular processes and disease states.

Advantages And Limitations For Lab Experiments

One advantage of using 2-bromo-N-(2-methylpyrazol-3-yl)propanamide in lab experiments is its specificity for kinases. This compound has been shown to selectively inhibit various kinases, allowing for more targeted experiments. However, one limitation is that its effects may be dependent on the specific cell type and context, making it important to validate results in multiple models.

Future Directions

There are many potential future directions for research on 2-bromo-N-(2-methylpyrazol-3-yl)propanamide. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to inhibit CDK2, which is often overexpressed in cancer cells. Additionally, its ability to affect transcriptional regulation and RNA processing may have implications for other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the potential of this compound in various contexts.

Scientific Research Applications

2-bromo-N-(2-methylpyrazol-3-yl)propanamide has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a kinase inhibitor. This compound has been shown to inhibit the activity of various kinases, including CDK2, CDK7, and CDK9. Inhibition of these kinases can have therapeutic implications for the treatment of various diseases, including cancer.

properties

IUPAC Name

2-bromo-N-(2-methylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-5(8)7(12)10-6-3-4-9-11(6)2/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHIAGZLYWTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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